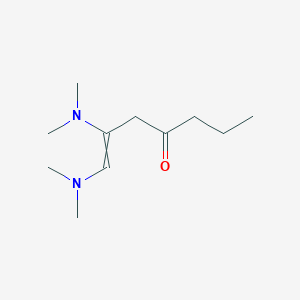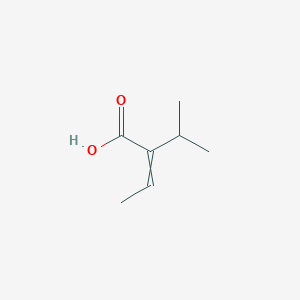![molecular formula C21H23BrO5 B14360119 4-Methoxyphenyl 4-[(7-bromoheptanoyl)oxy]benzoate CAS No. 93645-62-6](/img/structure/B14360119.png)
4-Methoxyphenyl 4-[(7-bromoheptanoyl)oxy]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxyphenyl 4-[(7-bromoheptanoyl)oxy]benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl 4-[(7-bromoheptanoyl)oxy]benzoate typically involves esterification reactions. One common method is the reaction between 4-methoxyphenol and 4-[(7-bromoheptanoyl)oxy]benzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxyphenyl 4-[(7-bromoheptanoyl)oxy]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the heptanoyl chain can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction Reactions: The ester linkage can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Substitution: Formation of 4-Methoxyphenyl 4-[(7-aminoheptanoyl)oxy]benzoate.
Oxidation: Formation of 4-Hydroxyphenyl 4-[(7-bromoheptanoyl)oxy]benzoate.
Reduction: Formation of 4-Methoxyphenyl 4-[(7-hydroxyheptanoyl)oxy]benzoate.
Wissenschaftliche Forschungsanwendungen
4-Methoxyphenyl 4-[(7-bromoheptanoyl)oxy]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Wirkmechanismus
The mechanism of action of 4-Methoxyphenyl 4-[(7-bromoheptanoyl)oxy]benzoate involves its interaction with specific molecular targets. The bromine atom in the heptanoyl chain can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The methoxy group can also participate in hydrogen bonding and van der Waals interactions, enhancing the compound’s binding affinity to its targets.
Vergleich Mit ähnlichen Verbindungen
4-Methoxyphenyl 4-[(7-bromoheptanoyl)oxy]benzoate can be compared with other similar compounds, such as:
4-Methoxyphenyl 4-[(7-chloroheptanoyl)oxy]benzoate: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
4-Methoxyphenyl 4-[(7-iodoheptanoyl)oxy]benzoate:
4-Methoxyphenyl 4-[(7-fluoroheptanoyl)oxy]benzoate: The presence of a fluorine atom can alter the compound’s stability and interaction with biological targets.
Eigenschaften
CAS-Nummer |
93645-62-6 |
|---|---|
Molekularformel |
C21H23BrO5 |
Molekulargewicht |
435.3 g/mol |
IUPAC-Name |
(4-methoxyphenyl) 4-(7-bromoheptanoyloxy)benzoate |
InChI |
InChI=1S/C21H23BrO5/c1-25-17-11-13-19(14-12-17)27-21(24)16-7-9-18(10-8-16)26-20(23)6-4-2-3-5-15-22/h7-14H,2-6,15H2,1H3 |
InChI-Schlüssel |
JCGXJGUGNWINIP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC(=O)CCCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dihexyl [(naphthalen-1-yl)methyl]phosphonate](/img/structure/B14360060.png)





![1-[3-(Propane-2-sulfinyl)propoxy]-3-(trifluoromethyl)benzene](/img/structure/B14360078.png)
![(2-{4-[(E)-(2,4-Dicyano-5-phenylthiophen-3-yl)diazenyl]phenyl}ethyl)cyanamide](/img/structure/B14360092.png)

![1,5-Bis(cyclohexylsulfanyl)-2,4-bis[(cyclohexylsulfanyl)methyl]pentan-3-one](/img/structure/B14360109.png)



